N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(3,3-Diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a structurally complex acetamide derivative characterized by a 3,3-diphenylpropyl chain and a tetrahydro-2H-pyran moiety substituted with a pyrrole ring. This compound belongs to a class of molecules designed for pharmacological exploration, particularly in targeting chemokine receptors such as CCR5, as inferred from structural analogs in . The diphenylpropyl group is hypothesized to enhance lipophilicity and receptor binding, while the pyrrole-tetrahydro-2H-pyran system may modulate electronic properties and metabolic stability.
Properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C26H30N2O2/c29-25(21-26(14-19-30-20-15-26)28-17-7-8-18-28)27-16-13-24(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-12,17-18,24H,13-16,19-21H2,(H,27,29) |
InChI Key |
WDUPCZOOEROMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, including the formation of the pyrrole ring, the tetrahydropyran ring, and the final coupling with the diphenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound affects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s acetamide backbone is shared with several derivatives, but its substituents distinguish it from others:
Key Structural Features:
- 3,3-Diphenylpropyl chain : Imparts steric bulk and hydrophobic interactions.
Comparative Table: Structural Analogues and Activities
Pharmacological Insights
- CCR5 Inhibition: highlights that replacing the acetamide core with a 2-hydroxyguanidino group (ID 4n) significantly enhanced CCR5 inhibitory activity (Log(1/IC50) = 1.698) compared to the parent structure (Log(1/IC50) = 0.904). However, pyrrole-substituted analogs (e.g., ID 19n) showed reduced efficacy, suggesting that pyrrole’s electronic effects may destabilize receptor interactions .
- Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., Compound 38 in ) with quinazoline sulfonyl groups demonstrated potent activity against HCT-1, MCF-7, and PC-3 cell lines.
Critical Discussion of Substituent Effects
Role of the Diphenylpropyl Group
Biological Activity
N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with the molecular formula C₁₈H₁₉N₃O₂. Its unique structural features, including a diphenylpropyl moiety and a pyrrolidine-derived tetrahydropyran, suggest diverse biological activities that warrant further investigation.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Key Structural Features | Diphenylpropyl moiety, pyrrolidine ring |
| Potential Interactions | Various biological targets |
The compound's structure indicates potential for interactions with various biological systems, making it a candidate for pharmacological studies.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Neuroprotective Effects : The presence of the pyrrolidine ring suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar structures have shown to modulate inflammatory pathways, indicating potential applications in treating inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies may include:
- In Silico Docking Studies : These can predict how the compound binds to specific biological targets.
- In Vitro Assays : Laboratory tests to evaluate the compound's effects on cell lines related to neurological disorders and cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Study : A study demonstrated that a similar compound reduced neuronal apoptosis in models of neurodegeneration, suggesting that this compound may exhibit similar effects.
- Anti-inflammatory Research : Another study highlighted how compounds with diphenylpropyl structures inhibited pro-inflammatory cytokines in vitro, indicating potential applications in inflammatory diseases.
- Anticancer Activity Assessment : Research on structurally related compounds showed significant inhibition of tumor growth in xenograft models, suggesting that this compound could have similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
